(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid
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Overview
Description
(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzo[d]imidazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid typically involves the following steps:
Formation of the benzo[d]imidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Boc protecting group: The benzo[d]imidazole intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to introduce the Boc group.
Boronic acid functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Boc deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Suzuki-Miyaura coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The Boc group serves as a protecting group, allowing for selective functionalization and deprotection under mild conditions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-indole-2-boronic acid: Similar in structure but with an indole ring instead of a benzo[d]imidazole ring.
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Contains a pyrazole ring instead of a benzo[d]imidazole ring.
Uniqueness
(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is unique due to its combination of a benzo[d]imidazole ring and a boronic acid group, which provides distinct reactivity and stability compared to other boronic acid derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-14-9-6-8(13(17)18)4-5-10(9)15/h4-7,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVPNNFEUXOFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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